![molecular formula C10H8O3 B2722347 6-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1555624-85-5](/img/structure/B2722347.png)
6-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
“6-Methyl-1-benzofuran-3-carboxylic acid” is an organic compound . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling , which has not only fewer side reactions but also high yield .
Molecular Structure Analysis
The molecular weight of “6-Methyl-1-benzofuran-3-carboxylic acid” is 176.17 . The molecular structure is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical transformations, allowing the introduction of functional groups and formation of more complex molecules . For instance, they can undergo palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
“6-Methyl-1-benzofuran-3-carboxylic acid” is a powder . It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone .
Scientific Research Applications
- LFA-1/ICAM Antagonists : 6-Methyl-1-benzofuran-3-carboxylic acid serves as a reagent in the development of potent LFA-1/ICAM antagonists. These compounds are investigated for their potential in treating dry eyes .
- Anticancer Research : Some substituted benzofurans, including derivatives of 6-methylbenzofuran-3-carboxylic acid, exhibit significant anticancer activities. Researchers have observed inhibitory effects on cell growth in various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Drug Development and Medicinal Chemistry
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 6-methyl-1-benzofuran-3-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
6-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZGUWNGDFJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-benzofuran-3-carboxylic acid | |
CAS RN |
1555624-85-5 |
Source
|
Record name | 6-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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